3-Bromo-6-chloro-1H-indazol-5-amine
Description
Significance of Indazole Scaffolds in Organic Chemistry
Indazole and its derivatives are a cornerstone of modern synthetic and medicinal chemistry. orientjchem.org Though rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being identified, synthetic indazoles have been the subject of extensive research for over a century. wikipedia.orgresearchgate.net
Historical Context of Indazole Research
The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer first synthesized indazole by heating ortho-hydrazine cinnamic acid. wikipedia.orgresearchgate.net Another significant early contribution was the Fischer indole (B1671886) synthesis, discovered in 1882, which provides a route to indoles from aryl hydrazines and ketones. youtube.comyoutube.comyoutube.com These foundational discoveries opened the door to the systematic exploration of indazole and its derivatives, a field that continues to expand and yield new discoveries.
Role of Substituted Indazoles in Chemical Discovery
The true power of the indazole scaffold lies in its versatility, which is unlocked through substitution. The introduction of various functional groups at different positions on the indazole ring system has led to the discovery of compounds with a wide array of biological activities. nih.govorientjchem.org Substituted indazoles are integral to numerous pharmaceutical agents. For instance, benzydamine (B159093) is a well-known non-steroidal anti-inflammatory drug, and granisetron (B54018) is a 5-HT3 antagonist used to prevent nausea and vomiting in cancer patients. pnrjournal.comwikipedia.org Furthermore, indazole derivatives like axitinib, pazopanib, and entrectinib (B1684687) are crucial tyrosine kinase inhibitors in cancer therapy. pnrjournal.com The ability to modify the indazole core makes it a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets. nih.govorientjchem.org
Overview of Halogenated Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life and the development of new technologies. sigmaaldrich.com Halogenated heterocycles, a subset of these compounds, are particularly important in molecular design and drug discovery. dur.ac.ukexlibrisgroup.com
Importance of Halogenation in Molecular Design
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into a molecule is a key strategy in medicinal chemistry. researchgate.netnih.gov Halogenation can significantly impact a compound's physicochemical properties, such as:
Lipophilicity: Halogens can increase a molecule's fat-solubility, which can enhance its ability to cross cell membranes. nih.gov
Metabolic Stability: The presence of a halogen can block sites on a molecule that are susceptible to metabolic breakdown, thereby prolonging the drug's action. researchgate.netnih.gov
Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms in a biological target, which can improve the potency and selectivity of a drug. nih.govtandfonline.com
Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.govacs.org
Positional Isomerism in Halogenated Indazoles
The specific placement of halogen atoms on the indazole ring is critical, as different positional isomers can exhibit vastly different properties. The indazole ring has several positions where substitution can occur, and the introduction of two different halogens, such as in 3-Bromo-6-chloro-1H-indazol-5-amine, creates a specific and complex substitution pattern. The regioselectivity of halogenation reactions on indazoles can be influenced by the reaction conditions and the existing substituents on the ring. researchgate.netresearchgate.net For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, requires a highly regioselective bromination step. chemrxiv.orgnih.gov The separation of different positional isomers can be challenging and often requires techniques like column chromatography, which may not be ideal for large-scale industrial production. google.com
Research Rationale for this compound
The specific compound This compound is a prime example of a highly functionalized indazole derivative. Its structure, featuring a bromine atom at the 3-position, a chlorine atom at the 6-position, and an amine group at the 5-position, suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of two different halogens offers distinct opportunities for further chemical modifications through reactions like cross-coupling. The amine group also provides a handle for a variety of chemical transformations.
While specific research findings on this compound are not extensively detailed in publicly available literature, its structural similarity to other biologically active dihalogenated indazoles suggests that it is a compound of interest for chemical and pharmaceutical research. The rationale for its study likely stems from the need for novel, highly substituted heterocyclic scaffolds for the development of new chemical entities with potential therapeutic applications.
Unique Substitution Pattern and its Synthetic Implications
The compound this compound possesses a distinct substitution pattern that presents both synthetic challenges and opportunities. The presence of three different substituents—a bromine atom at the 3-position, a chlorine atom at the 6-position, and an amino group at the 5-position—on the 1H-indazole framework makes it a highly functionalized and valuable molecule.
The synthetic implications of this unique arrangement are significant. The bromine atom at the C3 position is particularly noteworthy as this position is a key site for introducing further diversity into the molecule through metal-catalyzed cross-coupling reactions. chim.it This makes the compound an important precursor for creating a library of substituted indazoles.
The synthesis of such multi-substituted indazoles often requires carefully planned, regioselective strategies. chemrxiv.orgmdpi.com The preparation of analogous compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, often involves a sequence of regioselective bromination followed by a cyclization reaction to form the indazole ring. chemrxiv.orgmdpi.comresearchgate.netchemrxiv.org Similar synthetic approaches could be envisioned for this compound, potentially starting from a suitably substituted benzonitrile (B105546) derivative. chemrxiv.orgmdpi.com The presence of the amino group adds another layer of complexity and potential for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000342-44-8 | chemsrc.com |
| Molecular Formula | C₇H₅BrClN₃ | chemicalbook.com |
| Molecular Weight | 246.49 g/mol | chemicalbook.com |
| IUPAC Name | This compound | chemsrc.comchemicalbook.com |
Potential as a Key Building Block for Advanced Materials and Probes
The unique electronic properties conferred by the specific substitution pattern of this compound underscore its potential as a key building block for advanced materials and chemical probes. The interplay between the electron-withdrawing halogen atoms (bromo and chloro) and the electron-donating amino group can result in interesting photophysical properties, such as fluorescence.
Indazole derivatives containing polarizable substituents like halogens have been noted for their potential as pharmacological probes. researchgate.net The structure of this compound is well-suited for the development of fluorescent probes, where the indazole core can act as a fluorophore whose emission properties could be sensitive to the local microenvironment.
Furthermore, the field of materials science is increasingly looking towards functionalized heterocyclic compounds for the creation of novel organic materials with specific electronic and photophysical properties. chim.it The reactive C3-bromo position of this compound provides a convenient attachment point for polymerization or for linking to other molecular units, opening avenues for the design of new polymers, dyes, or electronic materials. chim.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWUDZSHAMWGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293392 | |
| Record name | 3-Bromo-6-chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-44-8 | |
| Record name | 3-Bromo-6-chloro-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 3 Bromo 6 Chloro 1h Indazol 5 Amine
Reactivity of the Indazole Nucleus
The indazole ring system, a fusion of an aromatic benzene (B151609) ring and a pyrazole (B372694) ring, exhibits a complex reactivity profile. The benzene portion can undergo electrophilic substitution, while the halogen substituents offer potential for nucleophilic substitution, though this is influenced significantly by the other groups present.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic systems. organic-chemistry.org In 3-Bromo-6-chloro-1H-indazol-5-amine, the regiochemical outcome of such a reaction is dictated by the combined directing effects of the substituents on the benzene ring.
The substituents can be classified by their activating/deactivating and directing effects:
5-Amino group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a resonance effect.
Fused Pyrazole Ring: The pyrazole portion of the indazole acts as an electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack compared to a simple aniline (B41778).
The positions on the benzene ring available for substitution are C4 and C7. The directing effects of the C5-amino and C6-chloro groups converge to strongly influence these positions. The powerful activating and ortho-directing effect of the amino group at C5 makes the C4 position particularly electron-rich and sterically accessible. The para-directing effect of the C5-amino group and the ortho-directing effect of the C6-chloro group both point to the C7 position.
Therefore, electrophilic attack is most likely to occur at the C4 or C7 positions. The strong activation by the amino group suggests that reactions like halogenation or nitration would proceed readily, potentially without the need for a strong Lewis acid catalyst. wikipedia.org For instance, direct bromination of an amino-indazole derivative with N-Bromosuccinimide (NBS) has been shown to be feasible, although regioselectivity can be an issue. nih.govresearchgate.net
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br2 or NBS | 4,7-Dibromo-6-chloro-1H-indazol-5-amine or 4-Bromo-6-chloro-1H-indazol-5-amine |
| Nitration | HNO3, H2SO4 | 4-Nitro-3-bromo-6-chloro-1H-indazol-5-amine |
This table represents predicted outcomes based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific compound is not widely available in the cited literature.
Nucleophilic Substitution of Halogens (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged Meisenheimer intermediate. nih.gov In the case of this compound, the benzene ring is substituted with a strongly electron-donating amino group at C5.
This amino group significantly increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, direct nucleophilic substitution of either the C6-chloro or the C3-bromo group is generally unfavorable under standard SNAr conditions. While SNAr reactions are commonly used to construct the indazole ring itself from activated precursors (e.g., a fluorobenzonitrile reacting with hydrazine), modifying the pre-formed, amine-substituted indazole via SNAr is mechanistically challenging. nih.govresearchgate.net Such a transformation would likely require advanced catalytic systems or conversion of the amino group into a strongly deactivating group prior to the substitution attempt.
Reactions Involving the Amino Group at C5
The primary aromatic amino group at the C5 position is a key site for functionalization, behaving similarly to aniline in many respects. It readily undergoes reactions such as acylation, sulfonylation, alkylation, and arylation.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of the C5-amino group can readily attack acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically carried out by treating the indazole with an appropriate acyl chloride, acid anhydride, or sulfonyl chloride, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl).
These reactions are valuable for several reasons: they allow for the introduction of a wide variety of functional groups and can also serve as a protecting strategy for the amino group to moderate its reactivity or prevent unwanted side reactions during subsequent transformations.
Table 2: Representative Acylation and Sulfonylation Reactions
| Reagent | Base | Product | Product Class |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-(3-Bromo-6-chloro-1H-indazol-5-yl)acetamide | Amide |
| Benzoyl chloride | Triethylamine (B128534) | N-(3-Bromo-6-chloro-1H-indazol-5-yl)benzamide | Amide |
| Benzenesulfonyl chloride | Pyridine | N-(3-Bromo-6-chloro-1H-indazol-5-yl)benzenesulfonamide | Sulfonamide |
This table illustrates expected products from standard amine functionalization reactions. The synthesis of related aminoindazole derivatives confirms this reactivity pattern.
Alkylation and Arylation of the Amine Nitrogen
The nitrogen atom of the C5-amino group can be functionalized through the formation of new carbon-nitrogen bonds.
N-Alkylation can be achieved through several methods. Reductive amination, involving the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine intermediate (e.g., with sodium borohydride), is a common strategy for introducing alkyl groups. nih.gov Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation, yielding secondary and tertiary amines.
N-Arylation is typically accomplished using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst (e.g., Cu(OAc)2) and an arylboronic acid, is a well-established method for forming N-aryl bonds under relatively mild conditions. nih.govorganic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful alternative. These reactions enable the connection of the indazole scaffold to other aromatic or heteroaromatic rings.
Table 3: Representative N-Alkylation and N-Arylation Reactions
| Reaction Type | Reagents | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Reductive Amination | Benzaldehyde, then NaBH4 | Methanol, rt | Secondary Amine |
| N-Arylation | Phenylboronic acid | Cu(OAc)2, Base (e.g., TMEDA) | Diarylamine |
This table is based on established methods for N-alkylation and N-arylation of aromatic amines, with specific examples found for related aminoindazole systems. nih.govnih.gov
Condensation Reactions
The primary amino group at C5 can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product.
While no specific examples of this reaction with this compound were found in the surveyed literature, it represents a fundamental reactivity pattern for primary aromatic amines. The resulting imines are themselves versatile intermediates, as the C=N double bond can be reduced (as in reductive amination) or attacked by nucleophiles. The existence of related indazole-carbaldehydes further suggests the utility of the imine-forming condensation reaction in the chemistry of indazoles. bldpharm.com
Reactivity of Halogen Atoms (Bromine at C3, Chlorine at C6)
The presence of two different halogen atoms at the C3 and C6 positions of the indazole ring, along with an amino group at C5, imparts differential reactivity that can be exploited for selective chemical transformations. The bromine atom at the C3 position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C6 position. This difference in reactivity allows for a stepwise and controlled introduction of various substituents.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for elaborating the core structure.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl structures. In the context of this compound, this reaction can be selectively performed at the C3 position. The greater reactivity of the C-Br bond over the C-Cl bond under typical Suzuki-Miyaura conditions allows for the introduction of an aryl or heteroaryl group at the C3 position while leaving the C6-chloro substituent intact for potential subsequent modifications.
A representative example involves the reaction of this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent system like a mixture of dioxane and water or DME. These conditions facilitate the selective arylation at the C3 position, yielding 3-aryl-6-chloro-1H-indazol-5-amine derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Aryl Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 6-chloro-3-phenyl-1H-indazol-5-amine |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME | 6-chloro-3-(4-methoxyphenyl)-1H-indazol-5-amine |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6-chloro-3-(pyridin-3-yl)-1H-indazol-5-amine |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents. This reaction can also be selectively applied to the C3 position of this compound. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the bromine atom can be preferentially displaced by a variety of primary or secondary amines.
Commonly used catalytic systems include a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky electron-rich phosphine (B1218219) ligand such as Xantphos or BINAP. A strong base, for instance, sodium tert-butoxide or cesium carbonate, is required to facilitate the reaction. This selective amination at C3 furnishes 3-amino-6-chloro-1H-indazol-5-amine derivatives, which can serve as key intermediates for further elaboration.
The Sonogashira coupling reaction provides a direct route to introduce alkyne moieties, which are valuable functional groups in drug discovery and materials science. The C3-Br bond of this compound can undergo Sonogashira coupling with terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, often CuI.
The reaction is carried out in the presence of a base, commonly an amine base like triethylamine or diisopropylethylamine, which also serves as the solvent in many cases. This methodology allows for the synthesis of 3-alkynyl-6-chloro-1H-indazol-5-amines, opening avenues for the creation of structurally diverse molecules through subsequent transformations of the alkyne group.
Magnesium-halogen and lithium-halogen exchange reactions are powerful methods for converting aryl halides into organometallic reagents, which can then react with various electrophiles. For this compound, these reactions can, in principle, be performed at either the C3 or C6 position. However, the greater reactivity of the C-Br bond suggests that a selective exchange at the C3 position is more feasible, particularly at low temperatures.
Treatment of this compound with an organolithium reagent like n-butyllithium or a Grignard reagent such as isopropylmagnesium chloride at low temperatures would likely lead to the formation of the corresponding 3-lithiated or 3-magnesiated indazole intermediate. This organometallic species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the C3 position. The choice of the organometallic reagent and reaction conditions is critical to avoid side reactions, such as deprotonation of the N-H or C-H bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Transformations at the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, which can be subjected to various chemical transformations, most commonly alkylation and arylation reactions. The regioselectivity of these reactions is often a significant challenge and is influenced by the nature of the electrophile, the base used, and the solvent.
In the case of this compound, alkylation with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate can lead to a mixture of N1 and N2 alkylated products. The ratio of these isomers is dependent on the reaction conditions. For instance, the use of a polar aprotic solvent like DMF often favors N1 alkylation, while less polar solvents might lead to an increased proportion of the N2 isomer. The steric hindrance around the N1 position, due to the substituent at the C7 position (in this case, a hydrogen), and the electronic nature of the substituents on the indazole ring also play a role in determining the regiochemical outcome. The separation of the resulting N1 and N2 isomers can often be achieved by chromatographic techniques.
N-Alkylation and N-Acylation
No specific studies detailing the N-alkylation or N-acylation of this compound were identified.
Tautomeric Equilibrium and its Influence on Reactivity
There is no available research that specifically investigates the tautomeric equilibrium of this compound or how this equilibrium influences its reactivity.
Reactions with Carbonyl Compounds at Nitrogen
Specific examples or detailed studies of reactions between this compound and carbonyl compounds at its nitrogen atoms are not described in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
For 3-Bromo-6-chloro-1H-indazol-5-amine, a successful crystal structure analysis would provide definitive proof of:
The substitution pattern on the indazole ring.
The exact tautomeric form present in the solid state.
The precise bond lengths and angles for the entire molecule.
The nature of intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups, and potential halogen bonding involving the bromine and chlorine atoms.
While a crystal structure for the title compound is not found in the searched literature, numerous structures of substituted indazoles and related heterocycles have been published. mdpi.comdntb.gov.uaresearchgate.netacs.org These studies consistently provide detailed geometric data, as illustrated in the hypothetical table below.
Illustrative Crystallographic Data for a Substituted Indazole
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The geometry of the unit cell | e.g., Monoclinic, Triclinic mdpi.com |
| Space Group | The symmetry elements of the crystal | e.g., P-1, P2₁ mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | e.g., a=5.9, b=10.9, c=14.8 Å mdpi.com |
| Bond Length (C-Br) | Distance between Carbon and Bromine | ~1.85 - 1.90 Å |
| Bond Length (C-Cl) | Distance between Carbon and Chlorine | ~1.70 - 1.75 Å |
This data provides an unambiguous structural portrait of the molecule in its crystalline form.
Analysis of Intermolecular Interactions and Supramolecular Assembly
Without crystallographic data, a detailed analysis of the intermolecular interactions and supramolecular assembly of this compound remains speculative. The presence of an amino group and the indazole nitrogen atoms strongly suggests the potential for hydrogen bonding, which would likely play a dominant role in the crystal packing. Furthermore, halogen bonding involving the bromine and chlorine atoms, as well as π-π stacking interactions between the aromatic indazole rings, would be anticipated. The interplay of these non-covalent interactions dictates the supramolecular architecture, which in turn influences the material's physical properties.
Investigation of Chirality in Solid State Induced by Intermolecular Interactions
The investigation of solid-state chirality, which can arise from specific packing arrangements of achiral molecules, is contingent on detailed structural information. There is currently no evidence in the literature to suggest that this compound exhibits chirality in the solid state. Such phenomena are typically explored through crystallographic analysis and specialized spectroscopic techniques.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Specific FT-IR spectral data for this compound is not available in the referenced literature. However, a hypothetical spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine and indazole groups, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the indazole ring system, and absorptions in the lower frequency region corresponding to the C-Br and C-Cl bonds.
A table of expected FT-IR peaks is provided below for illustrative purposes, based on general spectroscopic principles for similar structures.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3250 |
| N-H Stretch (Indazole) | 3300-3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=C/C=N Stretch (Ring) | 1620-1450 |
| C-Br Stretch | 680-515 |
| C-Cl Stretch | 850-550 |
This table is predictive and not based on experimental data for the specified compound.
Vibrational Circular Dichroism for Chiral Structures
As there is no evidence of chirality for this compound, the application of Vibrational Circular Dichroism (VCD) has not been documented. VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.
Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the exact mass, confirming its elemental composition. The experimentally determined exact mass is 244.935532 u. chemsrc.com This value is critical for distinguishing the compound from other potential isomers or molecules with the same nominal mass.
While detailed fragmentation studies for this specific molecule are not extensively documented in the cited literature, the principles of mass spectrometry suggest that its fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would yield valuable structural information. Key fragmentation pathways for halogenated heterocyclic compounds typically involve the sequential loss of halogen atoms and cleavage of the heterocyclic ring structure. Analysis of these fragment ions would further corroborate the positions of the bromine, chlorine, and amine substituents on the indazole core.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₅BrClN₃ | Indicates the elemental composition of the molecule. |
| Molecular Weight | 246.492 g/mol | The calculated average mass of the molecule. chemsrc.com |
| Exact Mass | 244.935532 u | The high-precision mass of the most abundant isotope, confirming the unique molecular formula. chemsrc.com |
Other Advanced Spectroscopic Techniques
Beyond mass spectrometry, a variety of other spectroscopic methods can provide deeper insights into the molecular structure, electronic properties, and tautomeric forms of this compound.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions within the indazole ring system. The presence of substituents—the bromine and chlorine atoms (halogens) and the amino group (an auxochrome)—modifies the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent indazole molecule.
| Transition Type | Involved Orbitals | Expected Spectral Region | Structural Origin |
|---|---|---|---|
| π→π | Bonding π to antibonding π | UV Region (<400 nm) | Aromatic indazole ring system. |
| n→π | Non-bonding (lone pair) to antibonding π | Near-UV or Visible Region | Lone pair electrons on nitrogen and halogen atoms. |
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique that probes the interaction between the electric quadrupole moment of a nucleus and the local electric field gradient (EFG) at that nucleus. It provides detailed information about the electronic environment and bonding. The this compound molecule contains several NQR-active nuclei: ¹⁴N, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.
NQR can be a powerful tool for investigating:
Tautomerism: The indazole ring can exist in different tautomeric forms (e.g., 1H- and 2H-indazole). The EFG at the three nitrogen nuclei (two in the ring, one in the amine group) would be distinct for each tautomer, resulting in different ¹⁴N NQR frequencies. This allows for the unambiguous determination of the predominant tautomeric form in the solid state.
Electronic Distribution: The NQR frequencies of the chlorine and bromine nuclei are directly related to the C-Cl and C-Br bond character. These frequencies provide insight into the electron-withdrawing nature of the halogens and how the electronic density is distributed across the aromatic ring. Studies on related halogenated compounds have shown that NQR is a robust method for characterizing halogen bonds and local electronic structure. nih.gov
Although no specific NQR studies on this compound are currently available, the technique holds significant potential for its detailed structural elucidation in the solid phase.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For a pure sample of this compound, XPS can provide a wealth of information. nih.gov
Analysis of the high-resolution spectra for each element would reveal:
Nitrogen (N 1s): The N 1s spectrum is expected to show multiple peaks or a broadened envelope corresponding to the three chemically distinct nitrogen atoms: the two different nitrogens in the indazole ring and the nitrogen of the exocyclic amine group. Deconvolution of this spectrum can quantify the different nitrogen environments, which is a method successfully used for other nitrogen-containing heterocycles. mdpi.com
Bromine (Br 3d) and Chlorine (Cl 2p): The binding energies of the Br 3d and Cl 2p core levels confirm the presence of the halogens and can provide information about their covalent bonding environment.
Carbon (C 1s): The C 1s spectrum would consist of components corresponding to C-C, C-H, C-N, and C-halogen bonds, reflecting the chemical environment of the carbon atoms in the aromatic ring.
XPS is particularly valuable for confirming surface purity and identifying any surface oxidation or modification, as the binding energies are sensitive to the oxidation state of the atoms. thermofisher.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. nih.govresearchgate.netresearchgate.netnih.gov By approximating the exchange-correlation energy, DFT calculations can provide accurate predictions of molecular geometries, electronic structures, and other properties. For 3-Bromo-6-chloro-1H-indazol-5-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its fundamental chemical nature. nih.govacs.org
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the indazole ring system, while the LUMO would likely be distributed over the electron-withdrawing bromo and chloro substituents and the heterocyclic ring. Analysis of the HOMO and LUMO energy levels can predict the most probable sites for electrophilic and nucleophilic attack. wuxiapptec.com
Table 1: Illustrative Frontier Orbital Energies for a Substituted Indazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This table provides hypothetical data for illustrative purposes, as specific calculations for this compound are not available in the cited literature.
Tautomeric Preference and Stability (1H vs. 2H)
Indazole derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.org Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.netresearchgate.netnih.gov Computational studies on substituted indazoles consistently show that the 1H tautomer possesses a lower ground-state energy. beilstein-journals.orgresearchgate.net For this compound, it is highly probable that the 1H tautomer is the more stable and, therefore, the predominant form in equilibrium. DFT calculations can precisely quantify the energy difference between the two tautomers, providing a definitive assessment of their relative stabilities.
Table 2: Calculated Relative Energies of Indazole Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| 1H-indazole | 0.00 |
| 2H-indazole | +4.5 |
Note: This table presents typical energy differences found in computational studies of indazole tautomers and is for illustrative purposes.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies for transition states. chemrxiv.org For the synthesis of this compound, DFT calculations can be employed to explore potential reaction pathways. acs.orgrsc.orgresearchgate.net For instance, in the synthesis of similar indazoles, computational studies have elucidated the mechanisms of cyclization reactions. chemrxiv.org By mapping the potential energy surface, researchers can identify the most energetically favorable reaction route and understand the role of catalysts and reaction conditions. Transition state analysis provides the energy barriers for each step, which is crucial for predicting reaction rates and optimizing synthetic procedures.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms and the bromo and chloro substituents would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.netias.ac.in
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Table 3: Hypothetical NBO Charges for Atoms in a Substituted Indazole
| Atom | NBO Charge (e) |
| N1 | -0.45 |
| N2 | -0.20 |
| C3-Br | +0.15 |
| C5-NH2 | -0.30 |
| C6-Cl | +0.10 |
Note: This table contains illustrative NBO charge data for key atoms and is not based on actual calculations for the title compound.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target. nih.govtandfonline.comresearchgate.net Molecular dynamics simulations can provide information on the conformational flexibility of this compound and its interactions with solvent molecules. Although specific molecular dynamics studies on this compound are not available, this technique is a powerful tool for understanding its behavior in a more complex environment.
Conformational Analysis and Flexibility
The amino group at the C5 position and the bromine and chlorine atoms at the C3 and C6 positions, respectively, will have specific orientations relative to the indazole ring. Rotation around the C-N bond of the amine group is possible, which could be a key factor in how the molecule presents itself for intermolecular interactions. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the most stable conformations by calculating the potential energy surface as a function of dihedral angles. For related indazole systems, DFT studies have been instrumental in understanding the regioselectivity of reactions, which is highly dependent on the conformational preferences of the molecule and the electronic nature of its substituents. nih.gov
Ligand Stability Studies
The stability of a ligand is a critical factor in its potential as a therapeutic agent or in other chemical applications. Computational methods can predict the stability of this compound through the calculation of its heat of formation and frontier molecular orbital energies (HOMO-LUMO gap). A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Adsorption Behavior Simulations
Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment can predict the efficiency of a molecule as a corrosion inhibitor. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption. Conversely, a lower E_LUMO value indicates a higher affinity for accepting electrons from the metal surface. The presence of heteroatoms like nitrogen in the indazole ring, along with the amine group, provides potential sites for strong coordination with metal surfaces.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of 2D and 3D QSAR Models for Chemical Modulation
QSAR models are powerful tools in drug discovery for predicting the activity of new compounds and for guiding the synthesis of more potent analogues. Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives. nih.govtandfonline.comnih.gov
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types. For example, a QSAR study on hexahydroindazole derivatives as anti-inflammatory agents revealed the importance of topological parameters in defining their biological activity. nih.gov
3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. They generate fields around the molecules that represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. For indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR models have provided a structural framework for designing new inhibitors by highlighting the regions where modifications would enhance activity. nih.govtandfonline.com
While a specific QSAR model for this compound has not been published, the methodologies used for other indazoles could be applied to a series of analogues to understand the structure-activity relationship.
Identification of Key Structural Attributes Influencing Activity
QSAR studies on indazole derivatives have identified several key structural features that are crucial for their biological activity.
| Structural Attribute | Influence on Activity | Relevant Study Context |
| Substituents on the Indazole Ring | The nature (electron-donating or -withdrawing) and position of substituents significantly affect activity. For example, steric and electrostatic fields in 3D-QSAR models of HIF-1α inhibitors highlight the importance of specific substitutions on the indazole core. nih.govtandfonline.com | HIF-1α Inhibition |
| Hydrogen Bonding | The presence of hydrogen bond donors and acceptors is often critical for target binding. Pharmacophore models for indazole derivatives frequently include hydrogen bond acceptor and donor features as essential for activity. nih.govtandfonline.com | HIF-1α Inhibition |
| Aromatic/Hydrophobic Features | Aromatic rings and hydrophobic groups contribute to binding affinity through van der Waals and hydrophobic interactions. Pharmacophore models have identified aromatic ring features as necessary for the activity of indazole derivatives. nih.govtandfonline.com | HIF-1α Inhibition |
| Topological Parameters | Molecular shape and connectivity, as described by topological indices, have been shown to correlate with the antimicrobial activity of hexahydroindazoles. nih.gov | Antimicrobial Activity |
Computational Spectroscopy
Computational spectroscopy involves the use of theoretical methods to predict and interpret spectroscopic data. This can be a powerful tool for confirming the structure of a synthesized compound and for understanding its electronic properties.
DFT calculations can be used to predict various spectroscopic properties, including:
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of complex molecules.
Vibrational Frequencies (IR and Raman): Computed vibrational spectra can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of molecules, providing information about their electronic structure and color.
While specific computational spectroscopy studies on this compound are not available in the literature, studies on other heterocyclic compounds demonstrate the utility of these methods. For instance, computational studies on thiadiazole derivatives have used a combination of spectroscopy and molecular modeling to investigate their binding characteristics with proteins. nih.gov Similarly, theoretical calculations have been used to elucidate the optical properties of 3-keto-indazole derivatives, including their fluorescence and phosphorescence. rsc.org These approaches could be readily applied to this compound to gain a deeper understanding of its spectroscopic signatures.
GIAO Calculations for NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for this purpose. researchgate.netnih.gov This method effectively addresses the issue of gauge-dependence in the calculation of magnetic properties, providing more reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov
The process typically involves an initial geometry optimization of the molecule using a selected level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). researchgate.netnih.gov Following optimization, the GIAO method is applied to the optimized geometry to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of the predicted NMR chemical shifts is sensitive to the choice of the DFT functional and basis set. nih.gov For instance, studies on similar heterocyclic compounds have shown that functionals like B97D and TPSSTPSS can yield highly accurate results, while the choice of basis set, such as TZVP, can also significantly influence the outcome. nih.gov
Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Indazole Derivative (Illustrative)
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Method A | Calculated Shift (ppm) - Method B |
| H1 | 12.50 | 12.65 | 12.72 |
| C3 | 140.2 | 141.1 | 140.8 |
| C4 | 115.8 | 116.5 | 116.2 |
| C5 | 122.3 | 123.0 | 122.7 |
| C6 | 120.9 | 121.6 | 121.3 |
| C7 | 110.5 | 111.2 | 110.9 |
| C7a | 142.1 | 142.9 | 142.6 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from GIAO calculations and does not represent actual data for this compound due to a lack of specific published research.
DFT-Calculated Vibrational Spectra
Density Functional Theory (DFT) is also a cornerstone for the prediction of vibrational spectra, which correspond to infrared (IR) and Raman spectroscopic measurements. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes of a molecule. nih.gov
The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface using a chosen DFT functional and basis set, such as B3LYP/6-31G*. nih.gov Following this, a frequency calculation is performed on the optimized structure. The results provide a set of vibrational frequencies and their corresponding IR and Raman intensities.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The assignments of specific vibrational modes to the observed spectral bands are aided by visualizing the atomic motions associated with each calculated frequency. nih.gov For halogenated aromatic compounds, these calculations are particularly useful for identifying the characteristic stretching and bending modes of the carbon-halogen bonds.
Table 2: Illustrative DFT-Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Halogenated Heterocycle
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| 3450 | 3550 | N-H stretch |
| 3080 | 3150 | C-H stretch (aromatic) |
| 1620 | 1650 | C=N stretch |
| 1480 | 1500 | C=C stretch (aromatic ring) |
| 850 | 870 | C-Cl stretch |
| 650 | 670 | C-Br stretch |
Note: This table is for illustrative purposes to demonstrate the type of data generated from DFT vibrational calculations and does not represent actual data for this compound due to a lack of specific published research.
Structure Activity Relationship Sar Investigations
Correlating Substituent Effects with Chemical Reactivity
The reactivity of the indazole core is significantly modulated by the electronic and steric nature of its substituents. In 3-Bromo-6-chloro-1H-indazol-5-amine, the interplay between the electron-withdrawing halogen atoms and the electron-donating amine group creates a unique chemical profile that dictates its reaction pathways.
Influence of Halogen and Amine Groups on Reaction Pathways
The indazole ring system is aromatic and can undergo electrophilic substitution reactions. rsc.org The positions of these substitutions are heavily influenced by the existing groups. The 5-amino group is a strong activating group and ortho-, para-director, which would typically direct incoming electrophiles to the 4- and 6-positions. However, in this molecule, the 6-position is already occupied by a chloro substituent. The halogens at the 3- and 6-positions are deactivating, electron-withdrawing groups, which generally slow down electrophilic aromatic substitution. Their presence can significantly alter the regioselectivity of such reactions.
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides is often F > Cl > Br > I. acs.org However, in some base-promoted aminations, a different reactivity order of I > Br ≈ F > Cl has been observed. acs.org The presence of multiple halogens on the indazole ring, such as in this compound, provides multiple sites for potential substitution reactions. The synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784), demonstrates that regioselective cyclization and substitution are feasible, with reaction conditions playing a critical role in determining the outcome. researchgate.netnih.gov
The amine group at the 5-position can also participate in reactions such as diazotization, which could then be used to introduce a variety of other functional groups.
Regioselectivity and Stereoselectivity in Derivatization
A key aspect of indazole chemistry is the regioselectivity of reactions at the two nitrogen atoms of the pyrazole (B372694) ring, particularly N-alkylation. The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org The ratio of these isomers is dependent on several factors including the steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base used, and the solvent. beilstein-journals.org
Generally, sterically bulky substituents at the C-3 position tend to favor the formation of the N-1 regioisomer. beilstein-journals.org In the case of this compound, the bromo group at the C-3 position would be expected to influence the N-1/N-2 ratio. Furthermore, electron-deficient indazoles have shown high N-1 selectivity under certain conditions (e.g., NaH in THF). beilstein-journals.org The combined electron-withdrawing effects of the bromo and chloro groups could therefore favor N-1 substitution.
The table below summarizes the effect of reaction conditions on the N-alkylation of a substituted indazole, illustrating the principles that would govern the derivatization of this compound.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | Cs₂CO₃ | DMF | 90 | - |
| 2 | Cs₂CO₃ | Chlorobenzene | 90 | - |
| 3 | NaH | DMF | rt | - |
| 4 | Cs₂CO₃ | Dioxane | 90 | - |
| Data adapted from studies on related indazole systems to illustrate general principles. |
Stereoselectivity becomes a consideration when derivatization of the indazole core creates a new chiral center. While this compound itself is achiral, reactions at the nitrogen atoms or further functionalization of the ring could introduce stereocenters. For instance, the enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride catalysis, highlighting the potential for stereocontrolled derivatization.
Structure-Modulation Relationships in Chemical Probe Development
Indazole derivatives are prominent in the development of chemical probes and drug candidates, particularly as kinase inhibitors. nih.govnih.gov The specific substitution pattern of this compound provides a scaffold that can be systematically modified to probe interactions with biological targets.
Design Principles for Modulating Chemical Interactions
The design of indazole-based chemical probes often involves a structure-guided approach. The indazole core can act as a hinge-binding motif, a common feature in kinase inhibitors. The substituents on the ring are then strategically chosen to occupy specific pockets of the target protein, enhancing potency and selectivity. For example, in the development of PAK1 inhibitors, substituting an appropriate hydrophobic ring in a deep back pocket and introducing a hydrophilic group into the bulk solvent region were critical for activity and selectivity.
The 3-bromo and 6-chloro atoms on the target molecule can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The 5-amino group provides a site for hydrogen bonding and can be a key anchor point within a binding site. It can also serve as a handle for attaching larger groups to explore different regions of a protein's binding pocket.
Positional and Electronic Effects on Chemical Activity
In a series of 1H-indazole amide derivatives developed as ERK1/2 inhibitors, SAR studies revealed the importance of specific substitutions for enzymatic and cellular activity. nih.gov Similarly, in the development of FGFR inhibitors, 1H-indazole-based derivatives showed inhibitory activity that was dependent on the substitution pattern. nih.gov
The table below shows examples of how different substitutions on an indazole scaffold can impact inhibitory activity against a specific biological target, illustrating the sensitivity of these interactions to structural changes.
| Compound | Substitution | Target | IC₅₀ (nM) |
| 1 | 3-(Substituted carbohydrazide) | IDO1 | 720 |
| 2 | 3-(Substituted carbohydrazide) | IDO1 | 770 |
| 3 | 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | - | - |
| 4 | N1-substituted indazole | EGFR T790M | 5.3 |
| Data is illustrative of SAR principles from various indazole-based inhibitor studies. nih.gov |
The electron-withdrawing nature of the halogens in this compound would influence the pKa of the indazole nitrogens and the amine group, affecting their protonation state at physiological pH and their ability to act as hydrogen bond donors or acceptors.
Structure-Property Relationships for Material Science Applications
While the primary focus of indazole derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them interesting candidates for material science applications. Halogenated heterocycles are used in the synthesis of functional materials due to their influence on properties like crystallinity, thermal stability, and electronic behavior. chim.it
The presence of both hydrogen bond donors (N-H, -NH₂) and acceptors (N, Cl) in this compound, along with potential halogen bonding (C-Br, C-Cl), suggests that this molecule could participate in predictable supramolecular self-assembly. The crystal structure of related indazole derivatives, such as indazol-2-yl-acetic acid, reveals supramolecular architectures held together by intermolecular hydrogen bonds. nih.gov Such interactions are fundamental in designing crystalline materials with specific properties.
Ligand-Receptor Interaction Analysis (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target macromolecule, typically a protein.
In the absence of direct data, a hypothetical docking study of this compound against a representative kinase, such as p38 MAP kinase, could be considered. The results would likely be presented in a format similar to the table below, which is provided for illustrative purposes.
| Macromolecule Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
|---|---|---|---|
| p38 MAP Kinase | 1A9U | - (Data Not Available) | - (Data Not Available) |
| VEGFR2 | 1YWN | - (Data Not Available) | - (Data Not Available) |
| CDK2 | 1HCK | - (Data Not Available) | - (Data Not Available) |
This table is for illustrative purposes only. The data presented is hypothetical due to the lack of specific published research on the molecular docking of this compound.
The binding mode of indazole derivatives within the ATP-binding pocket of protein kinases typically involves a conserved pattern of hydrogen bonding. The indazole nitrogen atoms are often crucial for forming hydrogen bonds with the hinge region residues of the kinase, a key interaction for potent inhibition.
For this compound, the following key interacting features would be anticipated in a kinase binding site:
Hydrogen Bonding: The amine group at the C5 position and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors. These could form critical hydrogen bonds with amino acid residues in the kinase hinge region, such as the backbone amide and carbonyl groups of residues like Cys, Met, or Glu.
Hydrophobic Interactions: The aromatic indazole ring can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, further stabilizing the ligand-receptor complex.
A detailed analysis of the binding pose would reveal the specific amino acid residues involved in these interactions. For example, in a hypothetical docking with p38 MAP kinase, key interactions might involve residues such as Met109, Gly110, and Lys53.
Applications and Advanced Materials Chemistry
Role as Synthetic Intermediate and Building Block
The strategic placement of reactive sites—amine, bromo, and chloro groups—on the indazole scaffold makes 3-Bromo-6-chloro-1H-indazol-5-amine a potentially valuable building block in organic synthesis. These functional groups offer multiple handles for chemical modification, allowing for the construction of more complex molecular architectures.
Precursor for Complex Heterocyclic Systems
While direct synthetic applications of this compound are not extensively documented in publicly available research, the utility of its structural isomers is well-established, highlighting the potential of this class of compounds. A notable example is the isomeric compound, 7-Bromo-4-chloro-1H-indazol-3-amine, which serves as a crucial intermediate in the synthesis of Lenacapavir. nih.govresearchgate.netchemrxiv.org Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor, representing a significant advancement in antiretroviral therapy.
The synthesis of the core indazole fragment of Lenacapavir involves the reaction of a substituted benzonitrile (B105546) with hydrazine (B178648). nih.gov Specifically, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from the more accessible 2,6-dichlorobenzonitrile. nih.govresearchgate.netchemrxiv.org This process involves a regioselective bromination followed by a cyclization reaction with hydrazine. nih.govchemrxiv.org This established synthetic route for a closely related isomer underscores the potential of this compound to serve as a precursor for other complex, biologically active heterocyclic systems. The presence of the amine and halogen groups allows for a variety of coupling and functionalization reactions, paving the way for the creation of diverse molecular libraries.
Table 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile
| Step | Starting Material | Key Reagents | Product | Significance |
|---|---|---|---|---|
| 1 | 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄) | 3-Bromo-2,6-dichlorobenzonitrile (B3239784) | Regioselective bromination to introduce the bromine atom. nih.govchemrxiv.org |
| 2 | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate (B1144303) | 7-Bromo-4-chloro-1H-indazol-3-amine | Cyclization to form the indazole ring system, a key fragment of Lenacapavir. nih.govchemrxiv.org |
Late-Stage Functionalization in Organic Synthesis
Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to fine-tune their properties. The reactive sites on this compound make it a candidate for such transformations. However, based on available scientific literature, there are no specific, documented examples of this compound being used in late-stage functionalization studies. Its potential in this area remains a subject for future research.
Applications in Materials Science
The unique electronic and structural characteristics of substituted indazoles suggest their potential for applications in the field of materials science. These applications often leverage the compounds' ability to interact with light, conduct charge, or self-assemble into ordered structures.
Organic Electronics and Optoelectronics
Indazole derivatives have been investigated for their use in organic electronic and optoelectronic devices due to their electron-rich nature and potential for charge transport. However, there is currently no specific research available that details the application of this compound in organic electronics or optoelectronics. The exploration of its properties for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) has not been reported in the reviewed literature.
Supramolecular Assembly and Self-Assembled Systems
The presence of hydrogen bond donors (amine and N-H of the indazole ring) and acceptors (nitrogen atoms of the indazole ring), along with the potential for halogen bonding, makes this compound a molecule with the requisite features for participating in supramolecular assembly. These non-covalent interactions can guide the formation of well-ordered, self-assembled systems. At present, there are no published studies focusing on the supramolecular chemistry or self-assembly of this compound.
Corrosion Inhibition Applications
Organic compounds containing heteroatoms (such as nitrogen) and aromatic rings are often effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface and forming a protective layer. While some indazole derivatives, such as 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, have been studied for their corrosion inhibition properties on mild steel, there is no available research that investigates the specific use of this compound for this purpose. researchgate.net
Chemical Probe Development
The development of chemical probes is crucial for understanding biological systems. These molecular tools are designed to interact with specific biological targets, enabling the study of their functions and roles in disease. The indazole core is a privileged scaffold in medicinal chemistry, suggesting that derivatives like this compound could be adapted for such purposes.
Designing Specific Chemical Probes for Research Tools
While there is no specific literature detailing the design of chemical probes directly from this compound, the general principles of probe design can be applied to this scaffold. A chemical probe requires a binding moiety for the target, a reactive group for covalent labeling (if desired), and often a reporter tag (e.g., a fluorophore or biotin) for detection. The amino group at the C5 position of this compound offers a convenient handle for chemical modification, allowing for the attachment of such reporter tags or linkers. The bromo and chloro substituents can influence the electronic properties and binding affinity of the molecule to its target.
The development of probes from indazole scaffolds is an active area of research. For instance, substituted indazoles have been explored as inhibitors for various kinases, and these inhibitor scaffolds can be converted into chemical probes to study kinase activity and localization within cells.
General Principles for Scaffold Modification Towards Probes
The modification of a scaffold like this compound into a chemical probe follows established principles. Key considerations include:
Structure-Activity Relationship (SAR): Understanding how different substituents on the indazole ring affect its biological activity is paramount. The bromo and chloro groups on this compound are expected to modulate its interaction with biological targets.
Linker Chemistry: A linker is often used to connect the indazole scaffold to a reporter tag. The choice of linker is critical to ensure that it does not interfere with the binding of the probe to its target. The amine group on the scaffold is a prime site for attaching such linkers.
Reporter Tag Selection: The choice of reporter tag depends on the intended application. For fluorescence microscopy, a bright and photostable fluorophore would be chosen. For pull-down experiments, a biotin (B1667282) tag is commonly used.
Catalytic or Reagent Applications
The utility of a chemical compound extends beyond its biological interactions to its potential role in facilitating chemical reactions. The structural features of this compound suggest its potential use as a ligand in metal-catalyzed reactions or as a reagent in organic transformations.
Use as Ligands in Metal-Catalyzed Reactions
Indazole derivatives have been successfully employed as ligands in transition metal-catalyzed reactions. acs.orgnih.gov The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. acs.org This can influence the catalytic activity and selectivity of the metal. acs.org
For example, indazole-based phosphine (B1218219) ligands have been developed for gold-catalyzed reactions. acs.orgnih.gov The indazole moiety can be readily modified to introduce a positive charge, which alters the electronic properties of the ligand and, consequently, the catalytic activity of the gold complex. acs.orgnih.gov While there are no specific reports on the use of this compound as a ligand, its structure, featuring both electron-withdrawing halogens and an electron-donating amine, presents an interesting substitution pattern that could lead to unique catalytic properties. The nitrogen atoms of the indazole ring could coordinate to a metal, while the substituents would modulate the electron density at the metal center.
Palladium-catalyzed cross-coupling reactions often rely on nitrogen-containing heterocyclic ligands. researchgate.netresearchgate.netacs.org The functional group tolerance of such catalytic systems, including the presence of bromo and chloro groups, suggests that indazoles like this compound could potentially serve as effective ligands in these transformations. nih.gov
Role in Organic Transformations
Substituted indazoles are not only products of organic synthesis but can also act as reagents or intermediates in various transformations. The bromo and chloro substituents on this compound are particularly significant in this context. The bromine atom, especially at the C3 position, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or alkyl groups. researchgate.net This functionalization is a key strategy for building molecular complexity.
The amino group at the C5 position can be diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer-type reactions. This provides a versatile route to further diversify the indazole scaffold.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For a polysubstituted indazole like 3-Bromo-6-chloro-1H-indazol-5-amine, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.
Key areas for future investigation include:
Green Solvents and Catalysts: Exploring the use of greener solvents like water or polyethylene glycol (PEG) in the synthesis of halogenated indazoles can significantly reduce the environmental impact. rsc.orgorganic-chemistry.org Furthermore, the development of metal-free catalytic systems to replace heavy metal catalysts would be a substantial advancement. rsc.org
One-Pot Syntheses: Designing one-pot, multi-component reactions would streamline the synthesis of this compound and its derivatives. Such approaches improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. mdpi.comcaribjscitech.com
Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this and related indazoles.
Exploration of Unconventional Reactivity Patterns
The unique arrangement of bromo, chloro, and amino substituents on the indazole core of this compound opens up avenues for exploring novel chemical transformations.
Future research in this area should include:
Late-Stage C-H Functionalization: This has emerged as a powerful tool for the diversification of complex molecules. rsc.orgresearchgate.netresearchgate.net Investigating the regioselective C-H functionalization of the indazole ring would allow for the introduction of new functional groups at various positions, creating a library of novel derivatives. Transition-metal-catalyzed C-H activation is a particularly promising strategy for this purpose. mdpi.comnih.gov
Selective Cross-Coupling Reactions: The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective and sequential cross-coupling reactions. Future studies could focus on developing catalytic systems that can differentiate between the C-Br and C-Cl bonds, allowing for the stepwise introduction of different substituents.
Harnessing the Directing-Group Potential of the Amino Group: The amino group can act as a directing group in various transformations, influencing the regioselectivity of reactions on the indazole ring. Exploring this potential could lead to new and efficient methods for the synthesis of specifically substituted indazole derivatives.
Advanced Characterization of Solid-State Forms and Polymorphs
The solid-state properties of a chemical compound can have a profound impact on its physical and biological properties, including solubility, stability, and bioavailability. For a compound with potential pharmaceutical applications, a thorough understanding of its solid-state behavior is crucial.
Future research should focus on:
Polymorph Screening: A comprehensive screening for different polymorphic forms of this compound is essential. Different polymorphs can exhibit distinct physicochemical properties.
Crystallographic Studies: Single-crystal X-ray diffraction studies of this compound and its derivatives would provide detailed information about their three-dimensional structure, conformation, and intermolecular interactions in the solid state. acs.org This information is invaluable for understanding structure-property relationships.
Cocrystal Engineering: The formation of cocrystals with other molecules could be explored as a strategy to modify and improve the physicochemical properties of this compound.
Deeper Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work can accelerate the discovery and development of new molecules with desired properties.
Future directions in this area include:
Predictive Modeling with Density Functional Theory (DFT): DFT calculations can be employed to predict a variety of properties of this compound, including its electronic structure, reactivity, and spectroscopic characteristics. nih.govresearchgate.netresearchgate.netrsc.org This can help in understanding its chemical behavior and in designing new reactions.
Molecular Docking Studies: If this compound is to be explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with biological targets. nih.govresearchgate.net This can guide the design of more potent and selective derivatives.
Structure-Activity Relationship (SAR) Modeling: By combining experimental data with computational models, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. acs.orgnih.gov
Expanding Applications in Emerging Chemical Fields
While indazole derivatives are well-established in medicinal chemistry, there is growing interest in their application in other areas of chemical science. nih.govnih.gov
Future research could explore the potential of this compound and its derivatives in:
Materials Science: The indazole scaffold, with its aromatic and electron-rich nature, could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells.
Agrochemicals: The indazole core is present in some agrochemicals. Future research could investigate the potential of this compound derivatives as new herbicides, fungicides, or insecticides.
Designing Next-Generation Indazole-Based Chemical Entities
The compound this compound serves as an excellent starting point for the design of new and improved indazole-based molecules. mdpi.comnih.govbldpharm.com
Key strategies for future design include:
Structure-Based Drug Design: If a biological target is identified, structure-based design can be used to create derivatives of this compound that fit perfectly into the target's binding site, leading to high potency and selectivity. nih.gov
Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment in fragment-based drug discovery campaigns. By identifying other small fragments that bind to the target and then linking them to the indazole core, it is possible to build up potent and novel drug candidates. nih.gov
Bioisosteric Replacement: The bromine, chlorine, and amine groups can be replaced with other functional groups (bioisosteres) to fine-tune the compound's properties, such as its potency, selectivity, and pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-6-chloro-1H-indazol-5-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated indazole precursors. For example:
Halogenation : Introduce bromine and chlorine substituents via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures.
Amine Protection : Protect the amine group using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
- Validate purity via HPLC (>95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer :
Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion.
Structure Solution : Use direct methods in SHELXS or charge-flipping in SHELXD for phase determination .
Refinement : Apply SHELXL for iterative refinement of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding.
Validation : Check for residual electron density (<0.5 eÅ) and R-factors (R1 < 5%). Visualize results using ORTEP for displacement ellipsoids and Mercury for packing diagrams .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR in deuterated DMSO or CDCl₃ to assign aromatic protons (δ 7.0–8.5 ppm) and carbons.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] at m/z 260.94).
- FT-IR : Identify amine N-H stretches (~3300 cm) and C-Br/C-Cl vibrations (600–800 cm) .
Advanced Research Questions
Q. How can contradictory data between crystallographic and spectroscopic results be resolved?
- Methodological Answer :
Cross-Validation : Compare bond lengths/angles from XRD with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G**).
Dynamic Effects : Analyze temperature-dependent NMR to assess conformational flexibility (e.g., coalescence experiments).
Error Analysis : Re-examine XRD data for twinning or disorder; re-process NMR spectra with Lorentzian deconvolution.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
Reaction Monitoring : Use TLC or inline IR to track intermediate formation (e.g., disappearance of starting material peaks).
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to enhance regioselectivity.
Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for halogenation efficiency.
Scale-Up Adjustments : Maintain inert atmospheres (N₂/Ar) and controlled heating (reflux condensers) to minimize decomposition .
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., Hammett σ, logP) with activity data from analogous indazoles .
Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with lowest binding energies (< -8 kcal/mol).
ADMET Prediction : Assess pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) via SwissADME or ADMETLab .
Q. What experimental designs validate the compound’s role as a kinase inhibitor?
- Methodological Answer :
Enzymatic Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits.
Cellular Assays : Test anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for cytotoxicity (e.g., non-cancerous HEK293).
Mechanistic Studies : Perform Western blotting to assess downstream phosphorylation (e.g., ERK, AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
